3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide
CAS No.:
Cat. No.: VC14754043
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3OS |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide |
| Standard InChI | InChI=1S/C18H15N3OS/c22-17(20-13-5-6-14-12(11-13)9-10-19-14)7-8-18-21-15-3-1-2-4-16(15)23-18/h1-6,9-11,19H,7-8H2,(H,20,22) |
| Standard InChI Key | PFORMUGJXWVEAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Introduction
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide is a synthetic organic compound that combines two significant heterocyclic systems: benzothiazole and indole. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound is classified as an amide, featuring a propanamide structure linked to a benzothiazole and an indole moiety.
Synthesis
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide typically involves a multi-step synthetic route. Reactions are carried out in organic solvents such as dichloromethane or dimethylformamide under controlled temperatures to optimize yield and purity. Purification techniques like recrystallization or column chromatography are used to isolate the final product.
Biological Activities and Potential Applications
Compounds containing both benzothiazole and indole structures have been noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Given its unique combination of functional groups, 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide may possess similar bioactivities, making it a candidate for further pharmacological studies.
Interaction Studies and Mechanism of Action
Interaction studies involving this compound would focus on assessing its viability as a therapeutic agent by understanding how it interacts with specific biological targets. Research indicates that compounds with similar structures often exhibit anti-cancer properties by inducing apoptosis in malignant cells.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide. Notable examples include:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(1H-Indol-5-yl)-N-(benzothiazol-2-yl)acetamide | Indole-Benzothiazole | Antimicrobial |
| 3-(Benzothiazol-2-yl)-N-methyl-N-(oxolan-2-ylmethyl)propanamide | Benzothiazole Derivative | Anticancer |
| 3-(Benzothiazol-2-yloxy)-N-(indolyl)methanamine | Indole-Benzothiazole | Anti-inflammatory |
Research Findings and Future Directions
Research continues to explore further applications of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide in drug development, particularly focusing on enhancing its efficacy and reducing potential side effects associated with therapeutic use. Spectroscopic techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
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